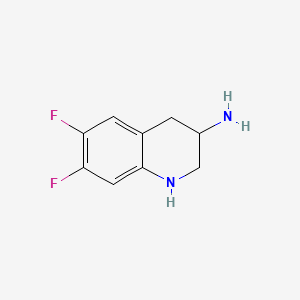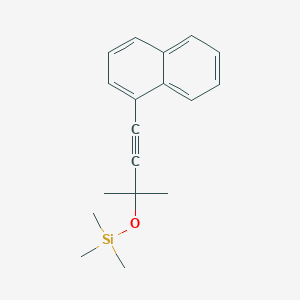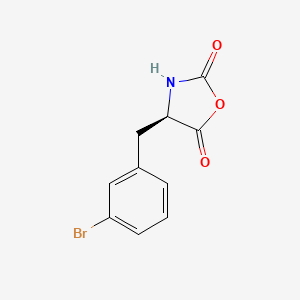
(R)-4-(3-Bromobenzyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromobenzyl group and the chiral center at the oxazolidine ring make this compound particularly interesting for various chemical transformations and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-4-hydroxyoxazolidine-2,5-dione with 3-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction with lithium aluminum hydride would yield the de-brominated product.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
Medicine
Industry
In the materials science industry, oxazolidine-2,5-diones are used in the production of polymers and resins. The bromobenzyl group could impart unique properties to these materials, such as enhanced thermal stability or specific binding affinities.
Mécanisme D'action
The mechanism of action of ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobenzyl group could play a role in binding interactions, while the oxazolidine ring might be involved in the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-Benzyl-oxazolidine-2,5-dione
- ®-4-(4-Bromobenzyl)oxazolidine-2,5-dione
- ®-4-(3-Chlorobenzyl)oxazolidine-2,5-dione
Uniqueness
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione is unique due to the presence of the bromine atom on the benzyl group, which can influence its reactivity and interactions. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.
Propriétés
Formule moléculaire |
C10H8BrNO3 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
(4R)-4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1 |
Clé InChI |
ARBGGKXPWWGPCV-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)C[C@@H]2C(=O)OC(=O)N2 |
SMILES canonique |
C1=CC(=CC(=C1)Br)CC2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



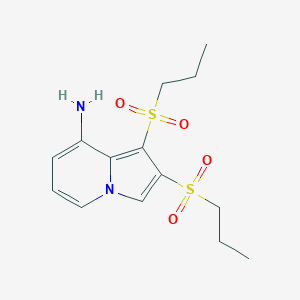
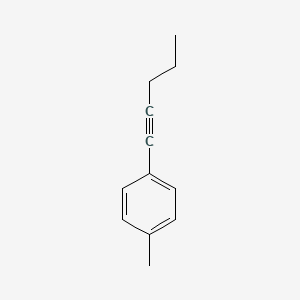
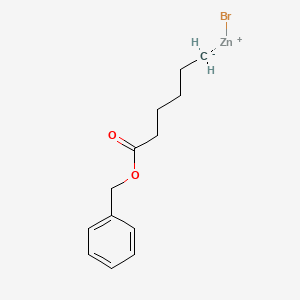
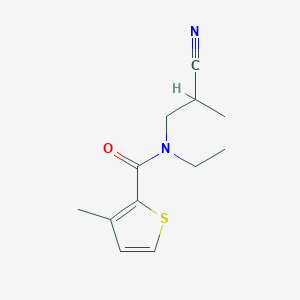
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
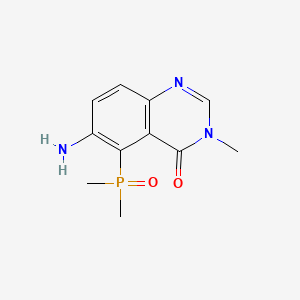
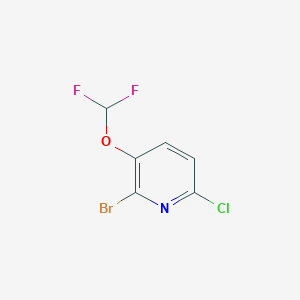
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
